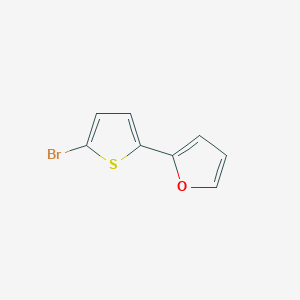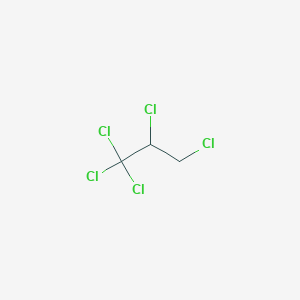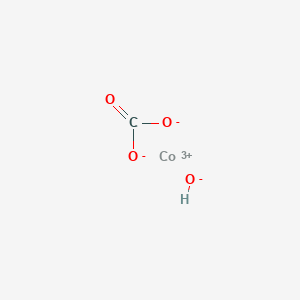
Cobalt(3+) carbonate hydroxide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(3+) carbonate hydroxide (1/1/1) is a compound that combines cobalt, carbonate, and hydroxide ions in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(3+) carbonate hydroxide (1/1/1) can be synthesized through various methods, including hydrothermal synthesis and co-precipitation. One common method involves dissolving cobalt nitrate in deionized water, followed by the addition of ammonium fluoride and sodium carbonate. The mixture is then subjected to hydrothermal conditions, typically at temperatures around 120-180°C for several hours .
Industrial Production Methods
In industrial settings, the production of cobalt(3+) carbonate hydroxide (1/1/1) often involves large-scale hydrothermal reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cobalt oxide or reduced to cobalt metal under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with cobalt(3+) carbonate hydroxide (1/1/1) include mineral acids, such as hydrochloric acid, which can dissolve the compound to form cobalt chloride and release carbon dioxide . Other reagents include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from reactions involving cobalt(3+) carbonate hydroxide (1/1/1) depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt oxide, while reduction reactions can produce cobalt metal .
Wissenschaftliche Forschungsanwendungen
Cobalt(3+) carbonate hydroxide (1/1/1) has a wide range of scientific research applications:
Energy Storage: The compound is utilized in the development of supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
Gas Sensing: It is employed in the fabrication of gas sensors, particularly for detecting gases like ammonia.
Materials Science: The unique structural properties of cobalt(3+) carbonate hydroxide (1/1/1) make it suitable for use in advanced materials and nanostructures.
Wirkmechanismus
The mechanism by which cobalt(3+) carbonate hydroxide (1/1/1) exerts its effects is primarily related to its ability to facilitate electron transfer processes. In catalysis, for example, the compound’s structure allows for efficient electron transfer, which enhances its catalytic activity in reactions like the oxygen evolution reaction . The molecular targets and pathways involved include the active sites on the cobalt ions, which interact with reactant molecules to facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cobalt(3+) carbonate hydroxide (1/1/1) can be compared with other similar compounds, such as cobalt(II) carbonate, cobalt(II) hydroxide, and nickel-cobalt carbonate hydroxide hydrate
Cobalt(II) Carbonate: Similar in composition but typically less active in catalytic applications.
Cobalt(II) Hydroxide: Shares hydroxide ions but lacks the carbonate component, affecting its structural properties and reactivity.
Nickel-Cobalt Carbonate Hydroxide Hydrate: A mixed-metal compound that combines the properties of both nickel and cobalt, offering unique advantages in certain applications.
Eigenschaften
CAS-Nummer |
62647-83-0 |
|---|---|
Molekularformel |
CHCoO4-3 |
Molekulargewicht |
135.95 g/mol |
IUPAC-Name |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
InChI-Schlüssel |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Co+3] |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Co] |
| 62647-83-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


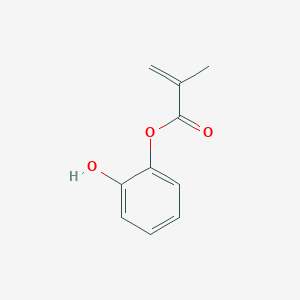

![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)
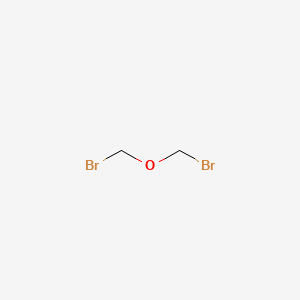


![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)

